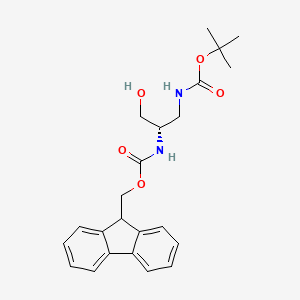

Fmoc-dap(boc)-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O5/c1-23(2,3)30-21(27)24-12-15(13-26)25-22(28)29-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20,26H,12-14H2,1-3H3,(H,24,27)(H,25,28)/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQQFVCOJXMXWLD-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc Dap Boc Ol

Retrosynthetic Analysis and Strategic Precursor Selection for Fmoc-Dap(Boc)-ol

A logical retrosynthetic analysis of this compound reveals that the core 2,3-diaminopropanol scaffold is the central synthetic challenge. researchgate.netmdpi.comresearchgate.net The disconnection of the protecting groups leads back to the unprotected diaminopropanol. Further disconnection of the C-N bonds suggests a precursor such as a protected amino aldehyde or a related chiral starting material.

A common and effective strategy involves starting from a commercially available and optically pure amino acid from the chiral pool. mdpi.com D-serine is an ideal precursor as it already possesses the required three-carbon backbone and the correct stereochemistry at the C2 position, which can be preserved throughout the synthesis to yield the desired L-Dap derivative. researchgate.netmdpi.com The synthetic plan often involves the transformation of the carboxyl group of serine into a primary alcohol and the hydroxyl group into a protected amine, ultimately leading to the 2,3-diaminopropanol structure. researchgate.netnih.gov

Multi-step Total Synthesis Routes to this compound

The total synthesis of this compound is a multi-step process that requires careful control of protecting group chemistry and reaction conditions to ensure high yields and stereochemical purity.

Synthesis from Chiral Pool Precursors (e.g., D-Serine Derivatives)

A well-established route commences with the readily available and cost-effective Nα-Fmoc-O-tert-butyl-D-serine. researchgate.netmdpi.com This starting material provides the necessary carbon framework and the desired stereocenter. The synthesis typically proceeds through the following key transformations:

Amide Formation: The carboxylic acid of Nα-Fmoc-O-tert-butyl-D-serine is converted to a Weinreb-Nahm amide. This is often achieved by reaction with N,O-dimethylhydroxylamine hydrochloride in the presence of coupling agents like 1-hydroxybenzotriazole (B26582) (HOBt) and N,N'-diisopropylcarbodiimide (DIC). researchgate.netmdpi.com This step proceeds with high yield and generally does not require chromatographic purification. researchgate.net

Reduction to Aldehyde: The Weinreb-Nahm amide is then reduced to the corresponding Garner-like aldehyde using a mild reducing agent such as lithium aluminum hydride (LiAlH4) at a controlled temperature. researchgate.netmdpi.com This transformation is also typically high-yielding. researchgate.net

Reductive Amination Strategies for 2,3-Diaminopropanol Scaffold Formation

With the chiral aldehyde in hand, the next crucial step is the introduction of the second amino group to form the 2,3-diaminopropanol backbone. Reductive amination is the key strategy employed for this transformation. researchgate.netnih.gov

The aldehyde is reacted with an amine or a sulfonamide in the presence of a Lewis acid, such as titanium(IV) isopropoxide (Ti(OⁱPr)₄), to form an imine intermediate. researchgate.netnih.gov This intermediate is then reduced in situ with a reducing agent like sodium cyanoborohydride (NaBH₃CN) to yield the desired 2,3-diaminopropanol derivative. researchgate.net This method has been shown to be effective with a variety of primary amines and sulfonamides, leading to the corresponding protected diaminopropanols in good to excellent yields. researchgate.netnih.gov The choice of the amine or sulfonamide at this stage determines the initial protecting group on the β-amino group. researchgate.net

| Entry | Amine/Sulfonamide | Product | Yield (%) |

| 1 | Benzylamine | Nα-Fmoc-Nβ-benzyl-2,3-diaminopropanol | 89 |

| 2 | p-Toluenesulfonamide | Nα-Fmoc-Nβ-tosyl-2,3-diaminopropanol | 82 |

| 3 | 4-Nitrobenzenesulfonamide | Nα-Fmoc-Nβ-nosyl-2,3-diaminopropanol | 85 |

Table 1: Examples of Reductive Amination Reactions for the Synthesis of Protected 2,3-Diaminopropanol Intermediates. Data sourced from researchgate.netnih.gov.

Selective Protection Group Installation for Fmoc and Boc Moieties

The orthogonal nature of the Fmoc and Boc protecting groups is central to the utility of this compound. cymitquimica.comlifetein.com The synthetic strategy must therefore allow for their selective introduction.

In a typical sequence starting from a benzyl-protected 2,3-diaminopropanol, the following steps are undertaken to install the Boc and Fmoc groups at the desired positions:

Fmoc Removal: The base-labile Fmoc group on the α-amino group is removed using a mild base, such as 20% diethylamine (B46881) (DEA) in dichloromethane. mdpi.com

Boc Protection: The newly freed α-amino group is then protected with the acid-labile Boc group by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. mdpi.comorganic-chemistry.org

Benzyl (B1604629) Removal: The benzyl group on the β-amino group is removed via catalytic transfer hydrogenation, for instance, using 1,4-cyclohexadiene (B1204751) and 10% palladium on carbon (Pd/C). mdpi.com This method is advantageous as it preserves other sensitive functional groups. mdpi.com

Fmoc Protection: Finally, the now free β-amino group is protected with the Fmoc group by reaction with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). mdpi.com

This sequence of deprotection and protection steps allows for the precise and orthogonal placement of the Fmoc and Boc groups.

Advanced Chemical Transformations and Reaction Optimizations

Oxidative Transformations within the Synthesis of this compound

While the direct synthesis of this compound is the primary focus, it is important to note that related oxidative transformations are crucial in converting the diaminopropanol scaffold into the corresponding diaminopropanoic acid derivatives. researchgate.netmdpi.comnih.gov The primary alcohol of the protected 2,3-diaminopropanol can be oxidized to a carboxylic acid. researchgate.netmdpi.comnih.gov

A mild and efficient method for this oxidation utilizes the (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) radical in conjunction with a co-oxidant like 1,3,5-trichloro-2,4,6-triazinetrione (TCCA) and sodium bromide. mdpi.com This reaction proceeds under mild conditions and provides the corresponding carboxylic acid in high yield, which can then be further manipulated or used in peptide synthesis. mdpi.com

Specific Reagents and Catalytic Systems Utilized in Synthesis

The synthesis of orthogonally protected diamino acids and their alcohol derivatives often involves multi-step procedures starting from readily available chiral precursors like serine. The construction of the core structure and the introduction of protecting groups rely on a range of specific reagents and catalytic systems.

A key synthetic strategy for preparing protected 2,3-L-diaminopropanoic acid (L-Dap) derivatives, which are precursors to the alcohol form, begins with a suitably protected serine. For instance, Nα-Fmoc-O-tert-butyl-D-serine can be used as a starting material to ensure the correct L-Dap stereochemistry in the final product. researchgate.net The synthesis proceeds through the formation of an aldehyde, followed by reductive amination to introduce the second amino group, yielding a protected 2,3-diaminopropanol intermediate. researchgate.netmdpi.com This process is facilitated by the Lewis acid titanium(IV) isopropoxide (Ti(OⁱPr)₄) and a reducing agent like sodium cyanoborohydride (NaBH₃CN). researchgate.netmdpi.com

While the direct synthesis of this compound is detailed through various proprietary and research-level procedures, the oxidation of the primary alcohol to the corresponding carboxylic acid (Fmoc-Dap(Boc)-OH) is a well-documented and related transformation. This oxidation is often accomplished using (2,2,6,6-tetramethylpiperidine-1-yl)oxyl, better known as TEMPO.

TEMPO-Mediated Oxidation

TEMPO-mediated oxidation is a mild and selective method for converting primary alcohols to aldehydes or carboxylic acids. nih.govmdpi.com In the context of amino acid synthesis, this reaction is particularly useful because it proceeds under conditions that preserve sensitive protecting groups and the stereochemical integrity of the chiral center. mdpi.com

The catalytic cycle of TEMPO-mediated oxidation typically involves a stoichiometric oxidant to regenerate the active oxoammonium ion species from the TEMPO radical. mdpi.com A common system employs sodium hypochlorite (B82951) (NaClO) in the presence of sodium bromide (NaBr). mdpi.com Another effective reagent system for this transformation is trichloroisocyanuric acid (TCCA) used in conjunction with catalytic TEMPO and NaBr. mdpi.com This system has been successfully applied in the synthesis of protected L-Dap derivatives from their corresponding propanol (B110389) precursors. mdpi.comresearchgate.net The primary alcohol is oxidized to the carboxylic acid, a crucial step in forming the amino acid structure from an amino alcohol intermediate. mdpi.com

The specific conditions for a TEMPO-mediated oxidation in a related synthesis are outlined in the table below.

| Step | Reagents & Conditions | Purpose | Reference |

| Oxidation | TCCA/TEMPO/NaBr/aq. NaHCO₃/Acetone, 20 min at 0 °C, then overnight, r.t. | To oxidize the primary alcohol of the diaminopropanol intermediate to a carboxylic acid. | mdpi.com, researchgate.net |

Purification and Isolation Methodologies for Synthetic Intermediates and Final Products

The purity of Fmoc-protected amino acids is critical for their successful application in solid-phase peptide synthesis (SPPS). ajpamc.com Both intermediates and the final this compound product require rigorous purification to remove by-products, unreacted reagents, and solvents. The primary methods employed are recrystallization and chromatography.

Recrystallization

Recrystallization is a common technique for purifying solid compounds. For Fmoc-amino acid derivatives, specific solvent systems are used to achieve high purity. The crude product is dissolved in a minimal amount of a suitable solvent at an elevated temperature, and then allowed to cool, often after the addition of an anti-solvent, to induce crystallization. ajpamc.com

Research Findings on Fmoc-Amino Acid Purification:

Fmoc-Tyr(tBu)-OH & Fmoc-Ser(tBu)-OH: Purified by dissolving in toluene (B28343) at 50°C, followed by stirring at room temperature for 2 hours, filtration, and drying. This process yielded a product with a purity of 98g. ajpamc.com

Fmoc-Trp(Boc)-OH: Purified using a mixture of Isopropyl Ether and n-Heptane. The material was first stirred in isopropyl ether, then transferred to n-heptane and stirred for an hour before filtration and drying, yielding an 86g product. ajpamc.com

Fmoc-Lys(Boc)-OH: Purified using toluene, with the mixture heated to 50°C and then cooled, yielding a 98g product. ajpamc.com

Chromatographic Techniques

Chromatography is an essential tool for the purification of amino acid derivatives and peptides, offering high resolution and separation of closely related impurities.

Preparative High-Performance Liquid Chromatography (HPLC): This is a powerful method for purifying peptides and complex organic molecules. For instance, a peptide synthesized using Fmoc-Dap(Boc)-OH was purified on a preparative HPLC system using a C18 column. The separation was achieved using a gradient of 10% to 75% acetonitrile (B52724) over 32 minutes with a flow rate of 40 mL/min. ethz.ch

Flash Chromatography: Automated flash chromatography systems are also utilized for the purification of synthetic intermediates. doi.org These systems offer rapid and efficient purification on a larger scale than analytical HPLC. doi.org

The following table provides an interactive summary of the purification methodologies discussed.

| Chromatography | General Peptide Synthesis | Teledyne ACCQ Prep HP150 Prep HPLC / Teledyne Isco Combiflash 300+ | Not specified. | High purity compounds for subsequent steps. | doi.org |

Stereochemical Aspects in Fmoc Dap Boc Ol Synthesis and Utilization

Enantiomeric Purity Control in the Synthesis of Chiral Fmoc-Dap(Boc)-ol

The primary strategy for obtaining enantiomerically pure this compound relies on a chiron approach, which involves using a readily available, enantiomerically pure starting material from the natural chiral pool. researchgate.net The most common and cost-effective precursor is a protected derivative of the amino acid serine. mdpi.com

A well-established synthetic route starts with an enantiomerically pure protected D-serine, such as Nα-Fmoc-O-tert-butyl-d-serine. researchgate.netmdpi.com This choice is deliberate, as the synthetic sequence is designed to produce the corresponding L-Dap derivative. The synthesis proceeds through several steps, including the formation of a Weinreb-Nahm amide, its reduction to a Garner-like aldehyde, and subsequent reductive amination to install the second amino group. researchgate.netmdpi.com The key to maintaining enantiomeric purity is that these transformations are conducted under conditions that preserve the stereochemical integrity of the original chiral center derived from D-serine. researchgate.net Therefore, the enantiomeric purity of the final this compound product is directly contingent on the enantiomeric purity of the serine starting material. Commercial suppliers of chiral building blocks like (S)-Nα-Fmoc-Nβ-Boc-2,3-diaminopropan-1-ol often guarantee very high enantiomeric purity, a testament to the robustness of these stereocontrolled synthetic methods. chemimpex.com

Stereochemical Retention and Inversion During Chemical Transformations

Throughout the multi-step synthesis of this compound from a serine precursor, maintaining the configuration of the chiral center is paramount. The reaction conditions for each step are optimized to prevent epimerization or racemization. Research has demonstrated that the chirality of the carbon atom from the starting D-serine template is preserved across all synthetic transformations, including amide formation, reduction to an aldehyde, and reductive amination. researchgate.net

An interesting aspect of this synthesis is the nomenclature change from a D-amino acid precursor (D-serine) to an L-amino acid derivative (L-Dap). This is not the result of a chemical inversion of the stereocenter. Rather, it is an artifact of the Cahn-Ingold-Prelog (CIP) priority rules. The transformation of the side chain from a hydroxymethyl group (-CH2OH) in serine to an aminomethyl group (-CH2NH-Boc) in the diaminopropanol derivative changes the priority ranking of the substituents around the chiral carbon, leading to a change in its designation from 'R' (for D-serine) to 'S' (for L-Dap).

While the core synthesis is stereoretentive, subsequent transformations in peptide synthesis can pose risks. For instance, the activation of the carboxyl group of the corresponding acid, Fmoc-Dap(Boc)-OH, for peptide coupling can increase the acidity of the α-hydrogen. cem.com Under basic conditions or with prolonged activation times, this can lead to deprotonation and subsequent reprotonation, which may result in epimerization, thereby scrambling the stereocenter. cem.com Furthermore, side reactions involving protecting groups can also lead to isomeric impurities. For example, in solid-phase peptide synthesis (SPPS), the migration of a side-chain protecting group (like Dde) from the β-amino group to the free α-amino group of a Dap residue has been observed following Fmoc deprotection, resulting in the formation of a structural isomer. mdpi.com

Impact of Stereoisomerism on Subsequent Synthetic Pathways

This compound is a chiral building block primarily used in the synthesis of peptides and peptidomimetics. chemimpex.com The stereochemical configuration of each amino acid residue in a peptide sequence is fundamental to its final three-dimensional structure, which in turn governs its biological function. The use of an incorrect stereoisomer of a building block like this compound has profound consequences for the synthetic outcome.

Therefore, the use of enantiomerically pure this compound is not merely a matter of chemical purity but a prerequisite for achieving the desired biological activity in the final synthetic product. The stereoisomerism of this building block directly impacts the structural and, consequently, the functional integrity of the target peptide. This underscores the importance of the stringent stereochemical control discussed in the preceding sections.

Derivatization Strategies of Fmoc Dap Boc Ol for Functional Materials and Biomolecules

Transformations to Carboxylic Acid Derivatives (e.g., Fmoc-Dap(Boc)-OH)

The oxidation of the primary alcohol in Fmoc-Dap(Boc)-ol or its analogs to a carboxylic acid is a crucial transformation that converts the amino alcohol scaffold into a non-canonical amino acid derivative. mdpi.com This product, Fmoc-Dap(Boc)-OH, is a valuable building block for solid-phase peptide synthesis (SPPS), enabling the introduction of a diaminopropionic acid residue into a peptide sequence. peptide.comethz.ch

A widely used method for this oxidation involves TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)-mediated catalysis. Research has demonstrated the successful synthesis of Boc-l-Dap(Fmoc)-OH from a corresponding protected 2,3-diaminopropanol intermediate. mdpi.comresearchgate.netresearchgate.net The oxidation is typically performed using a reagent system such as trichloroisocyanuric acid (TCCA) as the stoichiometric oxidant in the presence of catalytic amounts of TEMPO and sodium bromide (NaBr). mdpi.comresearchgate.net This method is favored for its mild conditions, which are compatible with the sensitive protecting groups present on the molecule. mdpi.com

| Starting Material Analog | Oxidation Reagent System | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| Benzyl-protected 2,3-diaminopropan-1-ol (B8269735) derivative | TCCA/TEMPO/NaBr | aq. NaHCO3/Acetone, 20 min at 0 °C, then overnight at r.t. | Intermediate carboxylic acid for synthesis of Boc-l-Dap(Fmoc)-OH | mdpi.com, researchgate.net |

This transformation is a key step that bridges the chemistry of amino alcohols with that of amino acids, significantly broadening the utility of the this compound scaffold. mdpi.com

Regioselective Modifications of Protected Amino Groups

A defining feature of this compound and its derivatives is the presence of two orthogonally protected amino groups. The N-α position is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the N-β position is protected by the acid-labile tert-butyloxycarbonyl (Boc) group. peptide.comiris-biotech.de This orthogonality is the cornerstone of its use in complex molecular synthesis, as it allows for the selective deprotection and subsequent functionalization of one amino group while the other remains intact. iris-biotech.desigmaaldrich.com

Selective Deprotection Strategies:

Fmoc Group Removal: The Fmoc group can be selectively cleaved under mild basic conditions, typically using a 20% solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). ethz.chsigmaaldrich.com This unmasks the α-amino group for further reaction, such as peptide bond formation in the C-to-N direction during SPPS.

Boc Group Removal: The Boc group is stable to the basic conditions used for Fmoc removal but can be cleaved using moderately strong acids, such as trifluoroacetic acid (TFA). peptide.comsigmaaldrich.com This exposes the β-amino group on the side chain, allowing for site-specific modifications like branching or the attachment of labels.

This differential reactivity allows chemists to precisely control which part of the molecule reacts, enabling the synthesis of branched peptides, cyclic peptides, and other complex architectures. sigmaaldrich.com In addition to Fmoc and Boc, other protecting groups like allyloxycarbonyl (Aloc) or 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) can be used in related diaminopropionic acid derivatives to provide further layers of orthogonality for even more intricate synthetic strategies. sigmaaldrich.comiris-biotech.de

Conjugation Chemistry for the Formation of Hybrid Biomolecules

The derivatives of this compound, particularly the carboxylic acid Fmoc-Dap(Boc)-OH, are powerful tools for conjugation chemistry, leading to the formation of sophisticated hybrid biomolecules. Once incorporated into a peptide chain, the orthogonally protected side-chain amine serves as a versatile handle for attaching a wide array of functional moieties. ethz.ch

This strategy is widely employed in medicinal chemistry and diagnostics. For example, Fmoc-D-Dap(Boc)-OH has been used in the synthesis of peptide mimetics which are then conjugated to chelating agents like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). medchemexpress.com These peptide-chelator conjugates can then form stable complexes with radionuclides, such as Gallium-68 or Lutetium-177, to create agents for cancer diagnosis via positron emission tomography (PET) or for targeted radiotherapy. medchemexpress.comuzh.ch

The process typically involves:

Synthesizing a peptide using Fmoc-Dap(Boc)-OH via SPPS.

Selectively removing the side-chain Boc group on the solid support.

Coupling the desired functional molecule (e.g., DOTA, a fluorescent dye, or a cytotoxic drug) to the newly freed side-chain amine.

Cleaving the final conjugate from the resin and removing any remaining protecting groups.

| Derivative Used | Conjugated Moiety | Resulting Hybrid Biomolecule | Application | Reference |

|---|---|---|---|---|

| Fmoc-D-Dap(Boc)-OH | DOTA (chelator) | DOTA-modified peptides | Cancer diagnostics and therapy (Radionuclide-Drug Conjugates) | medchemexpress.com |

| Lys(Dap)-coupled analog | [99mTc(CO)3]+ complex | Metal-containing RGD peptide analog | Molecular imaging | uzh.ch |

This modular approach allows for the creation of multifunctional molecules where a biologically active peptide is combined with a functional unit, enabling advanced applications in targeted therapy, molecular imaging, and diagnostics. medchemexpress.comuzh.ch

Applications of Fmoc Dap Boc Ol As a Building Block in Complex Molecular Architectures

Integration into Solid-Phase Peptide Synthesis (SPPS) Methodologies

Fmoc-Dap(Boc)-ol and its derivatives are exceptionally valuable in modern Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for assembling peptides on an insoluble polymer support. bachem.comchemimpex.com The standard SPPS cycle involves the repeated removal of a temporary Nα-protecting group, followed by the coupling of the next protected amino acid. bachem.com The Fmoc/tBu strategy is a dominant approach where the Nα-Fmoc group is removed with a mild base (like piperidine), while the side-chain protecting groups, such as Boc, are retained until the final acid-mediated cleavage from the resin. bachem.comgoogle.com

The Fmoc-Dap(Boc)-OH building block integrates seamlessly into this workflow. sigmaaldrich.comsigmaaldrich.com Its Nα-Fmoc group allows for standard chain elongation. The key to its versatility lies in the orthogonally protected β-amino group (Nβ-Boc). This group is stable to the basic conditions used for Fmoc removal, allowing it to be carried through the synthesis. wiley-vch.de At a desired step, the Boc group can be selectively removed using acid, exposing the β-amino group for further modification while the peptide remains anchored to the solid support. This dual-functionality is the foundation for its use in creating non-linear and constrained peptide structures. iris-biotech.de

Role in Constructing Branched Peptides

Branched peptides, which contain at least one amino acid with three or more functional groups for peptide bond formation, are of significant interest for developing vaccines, enzyme inhibitors, and drug delivery systems. The preparation of these multimeric structures can enhance binding affinity and avidity to biological targets compared to their linear counterparts.

The Fmoc-Dap(Boc)-OH building block is an ideal tool for generating branched peptides. After incorporating the Dap residue into the primary peptide chain via its α-amino and carboxyl groups, the synthesis of the linear backbone continues. At the desired stage, the Nβ-Boc group on the Dap side chain can be selectively cleaved on-resin. The now-free β-amino group serves as a new initiation point for the synthesis of a second, distinct peptide chain, creating a defined branched structure. researchgate.net This method allows for precise control over the composition and length of both the main chain and the side chain, enabling the creation of complex, forked architectures that would be difficult to achieve otherwise.

Application in Cyclic Peptide Synthesis and Constrained Systems

Cyclic peptides often exhibit enhanced metabolic stability, improved receptor selectivity, and higher binding affinity compared to their linear analogs due to their conformationally restricted structures. Fmoc-Dap(Boc)-OH is a key reagent for synthesizing various types of cyclic and constrained peptides. peptide.com

The orthogonal protection scheme is central to this application. After assembling a linear peptide sequence on the resin, both the Nα-Fmoc group and a side-chain protecting group (like the Nβ-Boc on a Dap residue) can be removed. The resulting free α- and β-amino groups can then be used as anchor points for cyclization. For instance, an intramolecular amide bond (a lactam bridge) can be formed between the side-chain carboxyl group of an acidic amino acid (e.g., Asp or Glu) and the β-amino group of the Dap residue. Alternatively, cyclization can occur between the N-terminal amino group and the Dap side chain. This strategy has been successfully used to prepare cyclic tetrapeptides that can self-assemble into ion-selective channels. peptide.com

Utilization in Peptide Nucleic Acid (PNA) Architectures

Peptide Nucleic Acids (PNAs) are synthetic DNA mimics where the sugar-phosphate backbone is replaced by a pseudopeptide chain, typically composed of N-(2-aminoethyl)glycine units. nih.gov This modification grants PNAs remarkable resistance to enzymatic degradation and allows them to bind to complementary DNA and RNA with high affinity and specificity. The synthesis of PNA oligomers often employs Fmoc/Boc or related protection strategies on solid supports. nih.gov

The diaminopropionic acid (Dap) scaffold is a valuable component in the design of modified PNA structures. Research has demonstrated the synthesis of novel thymine-bearing nucleoamino acids based on L-Dap, which are then oligomerized on a solid phase to create α-peptides capable of binding to DNA and RNA. researchgate.net Furthermore, a Fmoc/Boc protection strategy has been developed for PNA monomers containing 2,6-diaminopurine (B158960) (a derivative of which is Dap), showcasing the compatibility of this chemical approach with PNA synthesis. nih.gov The incorporation of Dap-based units can introduce positive charges into the PNA backbone, potentially improving cellular uptake and modulating nucleic acid binding properties.

Scaffold Design for Peptide Mimics and Peptidomimetics

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and bioavailability. wiley-vch.de The unique stereochemical and functional properties of this compound and its derivatives make them excellent scaffolds for constructing these mimics. medchemexpress.combiosynth.com

The Dap core can be used to introduce conformational constraints or to append non-peptidic functional groups. For example, peptides containing Dap residues can be cyclized to form imidazolidin-2-one scaffolds, a class of peptidomimetics with distinct conformational features. unibo.it The orthogonally protected β-amino group provides a handle for attaching various moieties, such as chelating agents for diagnostic imaging. Specifically, Fmoc-D-Dap(Boc)-OH has been used to synthesize DOTA-modified peptides, which can chelate metals for applications in cancer diagnostics. medchemexpress.com This highlights the role of the Dap building block in creating hybrid molecules that merge the recognition properties of peptides with the functional capabilities of other chemical entities.

Contributions to Macromolecular and Polymer Science

The principles of controlled, stepwise synthesis enabled by building blocks like this compound extend beyond peptides into macromolecular and polymer science. The ability to introduce specific functionalities at precise locations is highly valuable for creating advanced materials. iris-biotech.de

The Dap scaffold can serve as a branching point or a site for conjugation in the synthesis of complex polymers and biomaterials. chemimpex.com For instance, the β-amino group can be used to attach polymer chains like polyethylene (B3416737) glycol (PEG) to a peptide, creating peptide-polymer conjugates with altered solubility and pharmacokinetic profiles. Additionally, the orthogonal handles on Dap derivatives are utilized in bioconjugation, enabling the attachment of peptides to surfaces or other macromolecules, which is crucial for developing diagnostics, biosensors, and functionalized biomaterials. chemimpex.comiris-biotech.de The use of related building blocks in "click chemistry" reactions further expands their utility in material science, allowing for the efficient and site-specific construction of complex macromolecular architectures. iris-biotech.deiris-biotech.de

Role in Structurally Diverse Peptide Libraries for Research

Combinatorial chemistry and the synthesis of peptide libraries are powerful tools for drug discovery and for studying structure-activity relationships (SAR). peptide.com Libraries containing thousands to millions of distinct but related peptide sequences are screened to identify compounds with high affinity for a specific biological target.

Diamino acids like Dap are highly useful in generating such libraries due to their capacity for creating branched or structurally diverse scaffolds. 5z.com By using Fmoc-Dap(Boc)-OH in a split-and-mix synthesis protocol, two different points of diversity can be introduced at a single residue. After incorporating Dap, the resin can be split. On one portion, the linear synthesis continues from the α-amino group. On another portion, the Nβ-Boc group is removed, and a different set of building blocks is added to the side chain. This process dramatically increases the structural complexity and diversity of the library from a minimal number of synthetic steps. 5z.com Such libraries are instrumental in SAR studies, helping to quickly map the structural requirements for biological activity. peptide.com

Analytical and Spectroscopic Characterization Techniques in Fmoc Dap Boc Ol Research

Chromatographic Separation Techniques for Purity Assessment (e.g., HPLC, LC-MS)

Chromatographic techniques are fundamental for determining the purity of Fmoc-Dap(Boc)-ol. High-Performance Liquid Chromatography (HPLC) is the most common method employed for this purpose. avantorsciences.comsigmaaldrich.comsigmaaldrich.com Purity is typically assessed by analyzing the area percentage of the main peak in the chromatogram. Commercial suppliers often guarantee a purity of at least 97.0% to 98.0% as determined by HPLC. avantorsciences.comsigmaaldrich.comsigmaaldrich.comscientificlabs.co.uksigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This hyphenated technique is invaluable for not only assessing purity but also for confirming the identity of the main component and detecting any impurities by providing molecular weight information for each separated peak. bldpharm.com Reversed-phase HPLC (RP-HPLC) is a common mode used for the analysis of such protected amino acid derivatives. mdpi.com

Table 1: Typical Purity Specifications for this compound

| Analytical Method | Typical Purity Specification |

| HPLC | ≥97.0% (area %) |

| HPLC | ≥98.0% |

| HPLC | min. 99 % |

This table summarizes common purity levels for this compound as specified by various sources. avantorsciences.comsigmaaldrich.comiris-biotech.de

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both one-dimensional (¹H NMR) and two-dimensional (¹³C NMR, COSY) NMR experiments are utilized to confirm the molecular structure. mdpi.comnih.gov

¹H NMR provides detailed information about the chemical environment of protons, while ¹³C NMR offers insights into the carbon skeleton. mdpi.com Techniques like Correlation Spectroscopy (COSY) can establish connectivity between adjacent protons, further confirming the arrangement of atoms within the molecule. unibo.it The chemical shifts, splitting patterns, and integration of the signals in the NMR spectra serve as a fingerprint for the correct molecular structure of this compound. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain structural information through fragmentation analysis. researchgate.net The molecular weight of this compound is consistently reported as approximately 426.46 g/mol . sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comchemscene.com

High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the elemental composition of the molecule. mdpi.com Techniques like Electrospray Ionization (ESI) are often used to generate ions of the molecule for mass analysis. mdpi.com The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the proposed structure. mdpi.com

Table 2: Molecular Identity of this compound

| Property | Value |

| Molecular Formula | C₂₃H₂₆N₂O₆ |

| Molecular Weight | 426.46 g/mol |

| CAS Number | 162558-25-0 |

This table presents the fundamental molecular identifiers for this compound. sigmaaldrich.comsigmaaldrich.comchemscene.com

Optical Rotation and Chiroptical Spectroscopy for Stereochemical Confirmation

The stereochemical integrity of this compound is crucial for its application in the synthesis of stereochemically pure peptides. Optical rotation is a key technique used to confirm the enantiomeric form of the compound. For the L-enantiomer, a specific rotation value is typically measured at the sodium D-line (589 nm) in a specified solvent and concentration. For instance, a specific rotation [α]20/D is often reported in the range of -7.0 to -9.0 degrees (c=1 in methanol). avantorsciences.com The preservation of stereochemistry during synthesis is often confirmed by comparing the optical rotation of the synthesized product with that of a commercial standard. mdpi.com

Elemental Analysis and Thermogravimetric Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in this compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₂₃H₂₆N₂O₆) to verify the compound's elemental composition and purity.

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of the compound and to determine the presence of residual solvents or water. unibo.it The analysis involves heating the sample at a constant rate and monitoring the change in mass. For instance, a TGA protocol might involve stabilizing the sample at 50°C and then heating it at a rate of 10°C/min to 750°C under a nitrogen atmosphere to observe any mass loss events, which could correspond to the degradation of the compound or the evaporation of volatile components. unibo.it Some specifications for this compound include a water content limit, often between 3.0% and 6.0%, which can be determined by methods like Karl Fischer titration or inferred from TGA data. avantorsciences.com

Advanced Research Directions and Future Perspectives

Chemo-Enzymatic Approaches in Fmoc-Dap(Boc)-ol Synthesis

The synthesis of enantiomerically pure chiral building blocks like this compound is paramount for their application in pharmaceuticals and biologically active molecules. chemimpex.com While classical chemical synthesis can be highly effective, chemo-enzymatic methods are gaining prominence as they offer high stereoselectivity under mild, environmentally friendly conditions. rsc.orgnih.gov

Future research is focused on integrating biocatalytic steps into the synthesis of this compound and its derivatives. Potential strategies include:

Enzymatic Kinetic Resolution: Lipases are frequently used for the resolution of chiral amino alcohols. uniovi.esnih.gov A racemic mixture of a Dap(Boc)-ol precursor could be resolved through lipase-catalyzed transesterification, where the enzyme selectively acylates one enantiomer, allowing for the easy separation of the two. nih.gov

Engineered Transaminases: Advances in protein engineering have expanded the substrate scope of transaminases, which can convert a keto group into a chiral amine with high enantioselectivity. nih.gov A potential route could involve the synthesis of a keto-alcohol precursor followed by stereoselective amination using an engineered transaminase.

Enzymatic Cascade Reactions: One-pot cascade reactions that combine multiple enzymatic steps are highly efficient. nih.gov For instance, a protocol to synthesize chiral amino alcohols from L-lysine using a combination of dioxygenases and decarboxylases has been demonstrated. nih.gov Similar multi-enzyme systems could be designed to produce the diaminopropanol scaffold from simple starting materials. nih.govnih.gov

Convergent Chemo-Enzymatic Synthesis: A powerful approach involves the chemical synthesis of peptide fragments, which are then joined together using enzymes. acs.org In one study, a protected peptide fragment synthesized using Fmoc-Dab(Boc)-OH was enzymatically ligated to a polymyxin (B74138) derivative to create novel antibiotics active against Gram-negative pathogens. acs.org This highlights how chemically synthesized scaffolds derived from the Dap core can be integrated into larger bioactive molecules using enzymatic tools.

These chemo-enzymatic strategies promise more sustainable and efficient routes to Fmac-dap(boc)-ol and its derivatives, expanding their accessibility for research and development. rsc.orgmdpi.com

Rational Design of this compound Derived Scaffolds for Chemical Biology Tools

The unique trifunctional nature of the this compound scaffold makes it an ideal starting point for the rational design of sophisticated chemical biology tools. chemimpex.com By selectively deprotecting and functionalizing the two amines and the primary alcohol, researchers can create probes to investigate and manipulate complex biological systems. organic-chemistry.orgethz.ch

Future directions in this area include:

Fluorescent Probes and Biosensors: The scaffold can be used to attach fluorophores, quenchers, and binding moieties to create sensors for specific ions or biomolecules. For example, derivatives of the related Fmoc-Dap(Boc)-OH have been used to create fluorescent probes for metal ions.

Peptide-Based Drug Conjugates: The diaminopropanol backbone can serve as a linker to attach cytotoxic drugs to cell-penetrating or tumor-targeting peptides. The orthogonal protecting groups allow for precise control over the attachment site.

Probing Protein-Protein Interactions: By incorporating Dap derivatives into peptides, researchers can create tools to study protein interactions. sci-hub.stnih.gov The side chain can be modified with cross-linkers, photo-affinity labels, or biotin (B1667282) tags to capture and identify binding partners.

Synthesis of Modified Ubiquitin Chains: Fmoc-Dap(Boc)-OH has been used as a lysine (B10760008) surrogate in the chemical synthesis of ubiquitin chains. ethz.ch These synthetic chains are invaluable tools for dissecting the complex signaling pathways regulated by ubiquitination. ethz.ch The ability to introduce unnatural amino acids and modifications via the Dap scaffold provides access to probes that are not available through biological expression systems. ethz.ch

The rational design of these tools relies on the predictable and versatile chemistry of the this compound building block, enabling the creation of molecules tailored to answer specific biological questions. chemimpex.com

| Application Area | Scaffold Function | Example/Potential Use | Reference |

|---|---|---|---|

| Protein Function Probes | Introduce modifications to probe structure-activity | Probing RNA-binding peptides to enhance affinity and selectivity | organic-chemistry.org |

| Bioconjugation | Serve as a linker or attachment point | Linking biomolecules to enhance functionality for targeted therapies | chemimpex.com |

| Ubiquitin Signaling | Act as a lysine surrogate for building ubiquitin chains | Step-wise chemical synthesis of homotypic and branched ubiquitin chains | ethz.ch |

| Neuroscience Research | Core for synthesizing neuromodulatory compounds | Synthesis of compounds that modulate neurotransmitter activity | chemimpex.com |

Exploration in Supramolecular Chemistry and Self-Assembly Processes

The self-assembly of small molecules into well-defined nanostructures is a cornerstone of supramolecular chemistry and materials science. The amphiphilic nature of Fmoc-amino acids, combining the hydrophobic Fmoc group with a hydrophilic amino acid headgroup, makes them excellent candidates for forming structures like nanofibers, tapes, and hydrogels. mdpi.compreprints.org this compound and its derivatives are emerging as intriguing building blocks in this field.

Hydrogel Formation: The Fmoc group acts as a powerful aromatic π-stacking motif that drives the self-assembly process, while the hydrogen bonding capabilities of the amino and hydroxyl groups contribute to the stability of the resulting network. preprints.org The diaminopropanol scaffold offers multiple sites for hydrogen bonding, potentially leading to hydrogels with robust mechanical properties.

Ion Channels: Research has shown that cyclic tetrapeptides constructed using the parent acid, Fmoc-Dap(Boc)-OH, can self-assemble within lipid bilayers to form ion-selective channels. peptide.com This opens up possibilities for designing synthetic transmembrane transporters with potential applications in biosensing and therapeutics.

Functionalized Nanomaterials: By modifying the Dap(Boc)-ol scaffold prior to self-assembly, it is possible to create functionalized nanomaterials. For instance, attaching a catalytic moiety could lead to nanoreactors, while incorporating a targeting ligand could create materials for drug delivery. preprints.orgchemscene.com

Multi-Component Systems: The self-assembly behavior can be made more complex and responsive by using multi-component systems. mdpi.com Studies on Fmoc-amino acid-functionalized polymers show that interactions between different amino acid side chains can be used to control the final morphology of the assembled structures. mdpi.com The diaminopropanol scaffold offers two distinct points for modification, making it a prime candidate for incorporation into such multi-component systems.

The future in this area lies in understanding and controlling the complex interplay of non-covalent interactions to guide the self-assembly of this compound derivatives into predictable and functional supramolecular architectures.

Emerging Roles in Catalyst Design and Asymmetric Synthesis

Chiral amino alcohols are a privileged class of compounds used as ligands and auxiliaries in asymmetric catalysis. rsc.orgnih.gov The this compound scaffold, with its C1-hydroxyl and C2/C3-amino groups, presents a versatile template for the design of novel catalysts. While its direct application is still an emerging area, its potential is significant.

Chiral Ligands for Metal Catalysis: The two nitrogen atoms and the oxygen atom of the deprotected diaminopropanol core can act as coordination sites for metal ions. By attaching different substituents to the nitrogen atoms, a library of chiral ligands can be generated for use in asymmetric reactions such as hydrogenations, C-C bond formations, and oxidations.

Organocatalysis: Peptide-based organocatalysts have proven effective in a range of asymmetric transformations. A short peptide sequence containing a Dap(Boc)-ol-derived residue could be designed to catalyze reactions like aldol (B89426) or Michael additions. For example, peptide catalysts based on phosphothreonine (pThr) have been successfully used for asymmetric Baeyer–Villiger oxidations. researchgate.net

Multifunctional Catalysis: The presence of multiple functional groups on the scaffold allows for the design of multifunctional catalysts where, for example, one group acts as a Brønsted base while another coordinates a Lewis acid, enabling cooperative catalysis within a single molecule.

Scaffolds from Novel Syntheses: New synthetic methods, such as the metathesis cross-coupling of protected allyl and vinyl glycine (B1666218) derivatives to form a Dap precursor, provide access to a wider range of structurally diverse scaffolds. researchgate.net These novel backbones can then be elaborated into unique catalyst structures that are not accessible through traditional routes. researchgate.net

The exploration of this compound and its derivatives as platforms for catalyst development represents a promising frontier, with the potential to unlock new and efficient asymmetric transformations.

Q & A

Q. What are the optimal coupling conditions for Fmoc-Dap(Boc)-ol in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : this compound is typically coupled using HATU/DIEA in DMF under standard Fmoc-SPPS protocols. Activation with 2–4 equivalents of HATU and a 2–5 molar excess of the amino acid relative to resin loading is recommended. Monitor coupling efficiency via Kaiser or chloranil tests, especially for sterically hindered sequences .

- Key Considerations : Prolonged coupling times (30–60 minutes) may be required for residues adjacent to bulky side chains. Use pre-activation (5 minutes) to improve yields .

Q. How do orthogonal protection strategies (Fmoc/Boc) enhance synthesis flexibility?

- Methodological Answer : The Fmoc group is removed with 20% piperidine in DMF, while the Boc group requires TFA (95% with 2.5% TIS/2.5% H2O). This allows sequential deprotection without cross-reactivity, enabling selective modification of side chains (e.g., Dap’s ε-amino group) during SPPS .

- Data Insight : In cyclic peptide synthesis, orthogonal protection enables selective backbone cyclization or side-chain functionalization, as demonstrated in macrocyclic scaffolds .

Q. What analytical methods validate this compound incorporation and purity?

- Methodological Answer : Use HPLC (C18 column, 0.1% TFA in H2O/ACN gradient) for purity assessment (>97% by area). Confirm identity via ESI-MS or MALDI-TOF (expected [M+H]<sup>+</sup> for this compound: 507.2 g/mol) .

- Troubleshooting : Detect deletion sequences by MS/MS fragmentation. Adjust coupling or deprotection steps if truncated products dominate .

Advanced Research Questions

Q. How can side reactions during Boc deprotection of this compound be minimized?

- Methodological Answer : Boc cleavage with TFA/TIS/H2O (95:2.5:2.5) at RT for 1–2 hours minimizes side reactions like tert-butylation. Avoid prolonged exposure to TFA (>3 hours) to prevent aspartimide formation in adjacent residues .

- Case Study : In a macrocyclic Agouti-related peptide synthesis, optimized TFA exposure (1.5 hours) preserved backbone integrity while achieving >90% Boc removal .

Q. What strategies improve solubility of this compound in hydrophobic peptide sequences?

- Methodological Answer : Incorporate temporary solubilizing agents (e.g., 10% TFE in DMF) during SPPS. For highly hydrophobic sequences, use microwave-assisted synthesis (50°C, 20 W) to enhance coupling kinetics .

- Data Contradiction : While TFE improves solubility, it may reduce resin swelling. Alternative strategies include backbone amide protection (e.g., Hmb) or using DMSO as a co-solvent (5–10%) .

Q. How does this compound contribute to αvβ6 integrin-targeting peptide design?

- Methodological Answer : The Boc-protected Dap residue stabilizes β-sheet conformations critical for integrin binding. In A20FMDV2 analogs, substitution with this compound increased selectivity for αvβ6 over αvβ3 by 15-fold, attributed to reduced steric clash in the binding pocket .

- Experimental Validation : SPR analysis confirmed a KD of 2.3 nM for the modified peptide, compared to 35 nM for the wild type .

Q. How to resolve discrepancies in peptide stability studies involving this compound?

- Methodological Answer : Stability variations (e.g., plasma half-life) arise from differential protease susceptibility. Use Edman degradation or LC-MS/MS to identify cleavage sites. For example, Dap(Boc)-containing peptides show resistance to trypsin but susceptibility to chymotrypsin .

- Case Study : A Dap(Boc)-modified cyclic peptide exhibited a plasma t1/2 of 45 minutes vs. 12 minutes for the non-Boc analog. Stability was confirmed via in vitro serum assays .

Q. What novel applications leverage this compound’s dual functionalization potential?

- Methodological Answer : The ε-amino group of Dap(Boc) can be post-synthetically modified for bioconjugation (e.g., PEGylation, fluorophore attachment). After Boc deprotection, react with NHS esters (pH 8.5, 4°C) for site-specific labeling .

- Advanced Application : In a tumor-targeting study, this compound was used to attach a near-infrared dye, enabling in vivo imaging of αvβ6<sup>+</sup> tumors with 90% specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.